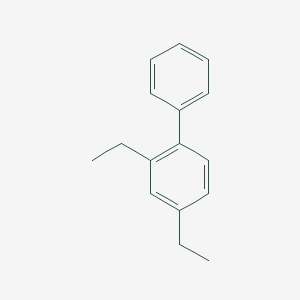

2,4-Diethyl-1,1'-biphenyl

Description

2,4-Diethyl-1,1'-biphenyl is a biphenyl derivative with ethyl substituents at the 2 and 4 positions on one phenyl ring. Its molecular formula is C₁₆H₁₈, derived from the biphenyl core (C₁₂H₁₀) with two ethyl groups (-C₂H₅) adding four carbons and ten hydrogens. This compound is structurally characterized by its substitution pattern, which influences its physical, chemical, and electronic properties.

Properties

CAS No. |

112757-52-5 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2,4-diethyl-1-phenylbenzene |

InChI |

InChI=1S/C16H18/c1-3-13-10-11-16(14(4-2)12-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |

InChI Key |

UCZBHBWFAZHOGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-diethylbromobenzene with phenylmagnesium bromide in the presence of a catalyst can yield 2,4-Diethyl-1,1’-biphenyl . The reaction is typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.

Industrial Production Methods

Industrial production of 2,4-Diethyl-1,1’-biphenyl often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Diethyl-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl compounds, 2,4-Diethyl-1,1’-biphenyl can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

Oxidation: Potassium permanganate and other strong oxidizing agents are used for oxidation reactions.

Reduction: Lithium aluminum hydride is a common reducing agent for reduction reactions.

Major Products Formed

Nitration: Nitro derivatives of 2,4-Diethyl-1,1’-biphenyl.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

2,4-Diethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diethyl-1,1’-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3,4-Diethyl-1,1'-biphenyl

- Structure : Ethyl groups at the 3 and 4 positions on one phenyl ring.

- Natural Occurrence: Identified in Zea mays stover as a terpenoid, suggesting biological relevance .

PCB-030 (2,4,5-Trichlorobiphenyl)

- Structure : Chlorine atoms at the 2,4,5 positions.

- Key Differences :

Alkyl Chain Length Variants

4-Hexyl-1,1'-biphenyl

- Structure : A hexyl (-C₆H₁₃) group at the 4 position.

- Key Differences :

2,2',3,3',5,5',6,6'-Octamethyl-1,1'-biphenyl

- Structure : Eight methyl groups across both rings.

- Key Differences: Steric Hindrance: Extensive methylation creates significant steric hindrance, reducing reactivity but enhancing thermal stability. Applications: Potential use in materials requiring rigid, thermally resistant structures .

Functional Group Variants

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Data Table: Comparative Analysis of Biphenyl Derivatives

*Calculated based on molecular formula.

Research Findings and Implications

- Substituent Position : Ortho/para substitution (2,4) in 2,4-Diethyl-1,1'-biphenyl may enhance electronic conjugation compared to meta (3,4) isomers, making it suitable for optoelectronic applications .

- Alkyl Chain Effects : Longer chains (e.g., hexyl) increase molecular weight and hydrophobicity, whereas ethyl groups balance solubility and steric effects .

- Regulatory Considerations : Unlike chlorinated biphenyls (PCBs), ethyl-substituted derivatives are less toxic but require evaluation for environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.